4-amino-N-(2-piperidinoethyl)benzenecarboxamide
Description
4-Amino-N-(2-piperidinoethyl)benzenecarboxamide is a small organic molecule characterized by a benzamide core substituted with an amino group at the para position and a 2-piperidinoethyl side chain. The compound’s structure combines a planar aromatic ring with a flexible piperidine-containing alkyl chain, enabling diverse interactions with biological targets.
Properties
IUPAC Name |
4-amino-N-(2-piperidin-1-ylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c15-13-6-4-12(5-7-13)14(18)16-8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNIVSBILMGSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653216 | |
| Record name | 4-Amino-N-[2-(piperidin-1-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51-08-1 | |
| Record name | 4-Amino-N-[2-(1-piperidinyl)ethyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-N-[2-(piperidin-1-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide typically involves the reaction of 4-aminobenzoic acid with 2-(piperidino)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(2-piperidinoethyl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Pharmaceutical Research
Lead Compound for Drug Development
This compound serves as a lead structure for developing new antimicrobial agents and central nervous system (CNS)-active drugs. Its structural features allow for modifications that can enhance its pharmacological properties. For instance, studies have indicated that derivatives of this compound exhibit significant binding affinities with various biological targets, which may lead to the discovery of novel therapeutics .
Mechanism of Action Studies
Research has focused on understanding the mechanisms through which this compound interacts with biological systems. Interaction studies have revealed its potential to modulate the activity of specific enzymes and receptors, influencing various biochemical pathways. These insights are crucial for designing compounds with improved efficacy and reduced side effects .
Proteomics
Role in Proteomics Research
In proteomics, this compound is utilized as a chemical probe to study protein interactions and functions. The ability to selectively bind to proteins allows researchers to investigate the role of specific proteins in cellular processes. Techniques such as affinity chromatography and mass spectrometry are often employed alongside this compound to elucidate protein networks and interactions .
Case Studies
A notable application involved using this compound in studies assessing protein-ligand interactions. Researchers reported enhanced understanding of protein conformational changes upon ligand binding, which is essential for drug design .
Microbiology
Antibacterial Studies
The compound has been synthesized for use in antibacterial research, demonstrating effectiveness against various bacterial strains. Its mechanism appears to involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Experimental Data
In laboratory settings, this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Pharmacological and Physicochemical Comparisons
- Anticonvulsant Activity: 4-Amino-N-(1-phenylethyl)benzamide () demonstrated anticonvulsant efficacy, attributed to the phenylethyl group’s hydrophobic interactions with CNS targets. In contrast, the piperidinoethyl chain in the target compound may enhance blood-brain barrier penetration due to piperidine’s basicity and solubility properties .
- This could influence binding kinetics in biological systems .
- Lipophilicity and Bioavailability: The chlorinated analog () exhibits higher molecular weight (349.25) and lipophilicity due to chlorine atoms, which may improve membrane permeability but raise toxicity concerns. The target compound’s amino group likely enhances aqueous solubility, balancing bioavailability .
- Conformational Stability : N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () adopts a chair conformation in its piperazine ring, which optimizes steric interactions. The target compound’s piperidine ring (a six-membered saturated ring with one nitrogen) may exhibit similar conformational stability, though piperazine’s dual nitrogen atoms could alter hydrogen-bonding capacity .
Research Findings and Implications
- Anticonvulsant Potential: Structural parallels between the target compound and 4-amino-N-(1-phenylethyl)benzamide suggest possible CNS activity, though empirical validation is needed .
- Toxicity Considerations: Chlorinated analogs () may face metabolic challenges due to halogenated byproducts, whereas the target compound’s amino group could facilitate safer excretion pathways .
- Drug Design Insights: Piperidine/piperazine moieties enhance target engagement in neurological disorders, as seen in commercial drugs. The target compound’s balance of solubility (amino group) and lipophilicity (piperidine) positions it as a promising scaffold for further optimization .
Biological Activity
4-Amino-N-(2-piperidinoethyl)benzenecarboxamide, also known as CAS 51-08-1, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the compound's biochemical properties, mechanisms of action, and its effects on various biological systems, supported by data tables and case studies.
- Molecular Formula : C14H21N3O
- Molecular Weight : 247.34 g/mol
The primary mechanism by which this compound exerts its biological effects is through its interaction with various enzymes and receptors.
- Enzyme Inhibition : This compound acts as an inhibitor of serine proteases, such as trypsin and thrombin, by binding to their active sites. This interaction prevents substrate access and subsequent catalysis, which is crucial for studying enzyme kinetics and developing therapeutic agents for protease-related diseases .
- Cell Signaling Modulation : The compound influences cell signaling pathways by modulating gene expression and cellular metabolism. It can inhibit proteases involved in signaling, leading to altered signal transduction and metabolic processes.
3.1 Anticancer Activity
Recent studies have explored the potential of this compound in cancer treatment:
- In Vitro Studies : The compound has shown promising results in inhibiting the proliferation of cancer cell lines. For instance, it demonstrated an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating significant anti-proliferative activity .
- Mechanisms of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell growth and survival pathways .
3.2 Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties:
- CNS Activity : Piperidine derivatives are known for their high binding affinity to amyloid proteins, which are implicated in neurodegenerative disorders like Alzheimer's disease. The hybridization of piperidine with other pharmacophores may enhance neuroprotective effects .
4. Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
5. Dosage and Toxicity
The effects of this compound vary with dosage:
- Low Doses : At lower concentrations, the compound effectively inhibits target proteases without significant toxicity.
- High Doses : Higher concentrations may lead to hepatotoxicity and nephrotoxicity, underscoring the need for careful dosage optimization in therapeutic applications.
6. Conclusion
This compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration. Its ability to inhibit specific enzymes and modulate cell signaling pathways presents opportunities for developing novel therapeutic agents, particularly in oncology and neuroprotection.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
